

Nilutamide vs flutamide hepatotoxicity comparison

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Compound Focus: Nilutamide

CAS No.: 63612-50-0

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Hepatotoxicity Profile Comparison

The table below summarizes the key differences in hepatotoxicity between **nilutamide** and flutamide based on clinical data.

Feature	Nilutamide	Flutamide
Incidence of ALT Elevations	2% to 33% of patients [1] [2]	Up to 62% of patients [3]
Incidence of Clinically Apparent Liver Injury	Rare [2]	0.1% to 1% of patients [3]
Case Fatality	Reported (e.g., fulminant hepatic failure) [1] [4] [2]	Reported (e.g., 20 fatal cases in first 5 years per FDA) [3]
Reported Cases of Hepatotoxicity	Few published cases [2]	More numerous cases (e.g., 46 cases published 1986-2003) [1]
Typical Latency to Onset	2 to 4 months [2]	1 to 10 months (average 3 months) [3]

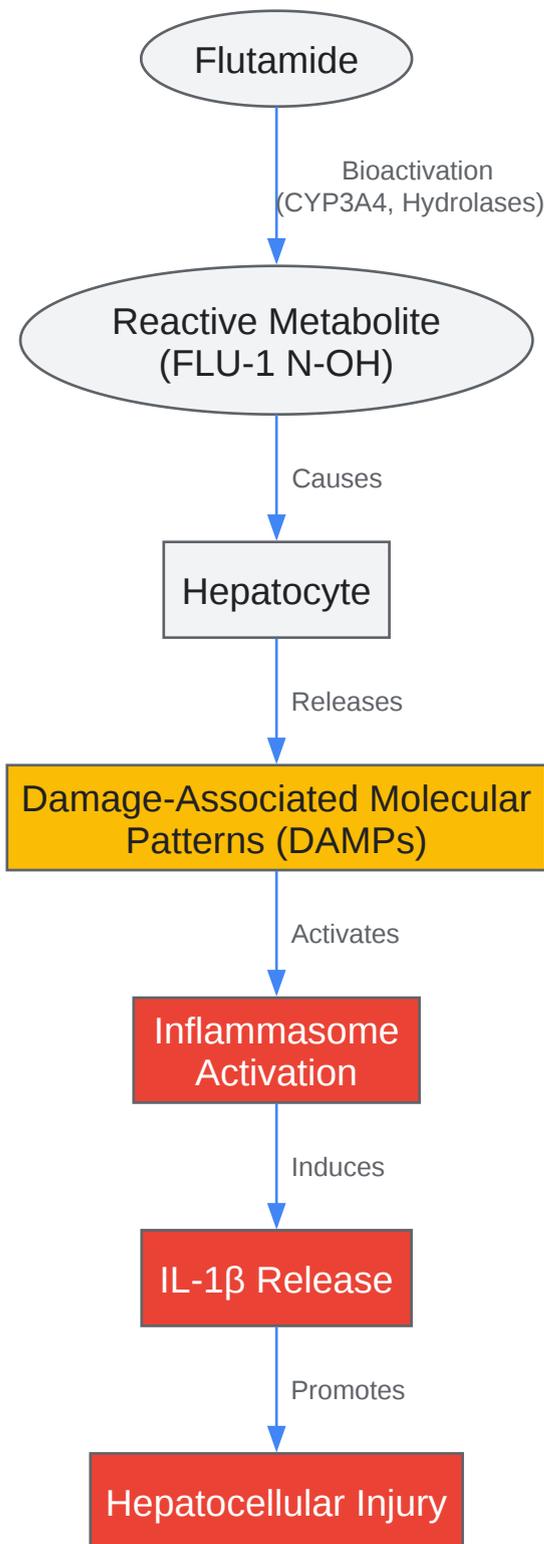
Feature	Nilutamide	Flutamide
Pattern of Enzyme Elevations	Typically hepatocellular [2]	Most commonly hepatocellular, but cholestatic and mixed also described [3]
Recommended Monitoring	Liver tests before treatment and regularly thereafter, especially in the first 4 months [2]	Monthly ALT levels for the first 4 months and regularly thereafter [3]

Mechanisms of Hepatotoxicity

Both **nilutamide** and flutamide are nitroaromatic drugs, and their hepatotoxicity is linked to the bioactivation of this chemical group [5]. However, their specific mechanisms differ.

Proposed Mechanism for Flutamide-Induced Liver Injury

Recent research suggests that flutamide-induced liver injury is immune-mediated. The drug is metabolized into a reactive intermediate that can cause cellular damage, releasing damage-associated molecular patterns (DAMPs). These DAMPs activate inflammasomes in immune cells, leading to the release of pro-inflammatory cytokines like IL-1 β , which can trigger a cascade resulting in liver injury [6]. The diagram below illustrates this proposed pathway.



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Proposed Mechanisms for Nilutamide-Induced Liver Injury

The primary mechanisms proposed for **nilutamide** involve direct cellular stress. Research indicates that **nilutamide** can undergo "redox cycling" within liver cells, generating oxidative stress that damages cellular structures [1]. Furthermore, it has been shown to **inhibit the mitochondrial respiratory chain (Complex I)**, reducing ATP production and directly contributing to hepatocyte dysfunction and death [1].

Comparative Experimental Data and Protocols

The following table outlines key experimental findings and the methodologies used to obtain them.

| Study Focus / Compound | Key Experimental Findings | Experimental Methodology Summary | | :--- | :--- | :--- | | **In Vitro Potency** [7] | OH-flutamide (active metabolite) was 3.1- to 7.8-fold more potent than bicalutamide in blocking androgen effects. | Compounds tested on androgen-sensitive Shionogi mouse mammary tumor cells and human breast cancer cells (T-47D, ZR-75-1). Measured inhibition of cell proliferation and GCDFP-15 protein secretion induced by androgens. | | **Inflammasome Activation** [6] | Supernatant from human hepatocyte cells (FLC-4) incubated with flutamide or (S)-bicalutamide activated inflammasomes in immune cells (THP-1). |

- Incubated FLC-4 cells with antiandrogens.
- Collected supernatant and applied it to differentiated THP-1 cells.
- Measured IL-1 β production and caspase-1 activity in THP-1 cells as markers of inflammasome activation. | | **Mitochondrial Toxicity** [1] | **Nilutamide** inhibits mitochondrial respiratory complex I, reducing ATP formation in isolated hepatocytes. | Used isolated rat hepatocytes. Measured oxygen consumption and ATP levels after exposure to **nilutamide** to assess its direct effect on mitochondrial function. |

Clinical Management and Conclusion

For researchers and clinicians, the key implications are:

- **Risk Stratification:** Flutamide presents a greater hepatotoxic risk than **nilutamide**. Bicalutamide is considered a safer alternative within the class [1] [3].
- **Monitoring is Mandatory:** Strict adherence to liver function test monitoring schedules is crucial, particularly during the initial months of therapy with either drug [3] [2].
- **Managing Toxicity:** Prompt discontinuation of the drug is required if liver injury is suspected. Switching a patient from flutamide to **nilutamide** (or vice versa) after an injury event is not recommended due to the potential for cross-reactivity [2].

In summary, while both drugs can cause hepatotoxicity through mechanisms involving reactive metabolites, flutamide is associated with a higher incidence and greater risk of severe liver injury compared to **nilutamide**. This risk-benefit profile has led to flutamide being largely replaced by newer, safer antiandrogens in clinical practice [1] [3].

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